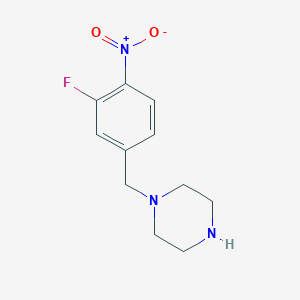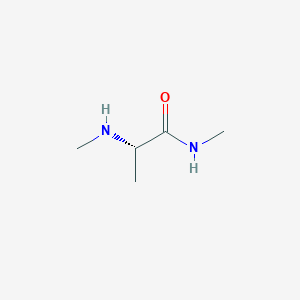
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the directed ortho-lithiation of a suitable precursor, followed by nucleophilic aromatic substitution to introduce the fluorine atom. The intermediate is then subjected to reduction and alkylation reactions to form the final tetrahydroisoquinoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert intermediates into the desired tetrahydroisoquinoline structure.
Substitution: Nucleophilic aromatic substitution is a key step in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like butyllithium (BuLi) and dimethylformamide (DMF) are employed in the lithiation and substitution steps.
Major Products: The major products formed from these reactions are various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to the position of the fluorine atom and the carboxylic acid group. These structural features confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14) |
Clave InChI |
CTOOLZFLPOPVFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=C(C=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13613054.png)






![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)





![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
